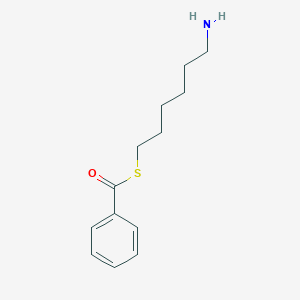
S-(6-Aminohexyl) benzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(6-Aminohexyl) benzenecarbothioate is a chemical compound with the molecular formula C13H20N2S It is known for its unique structure, which includes a benzene ring attached to a carbothioate group and a 6-aminohexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-Aminohexyl) benzenecarbothioate typically involves the reaction of 6-aminohexylamine with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
S-(6-Aminohexyl) benzenecarbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
S-(6-Aminohexyl) benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-(6-Aminohexyl) benzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The 6-aminohexyl chain allows for interactions with biological membranes, potentially altering membrane properties and signaling pathways.
類似化合物との比較
Similar Compounds
- S-(6-Aminohexyl) benzenecarbothioate
- Bis(6-aminohexyl)amine
- N-(6-Aminohexyl)-1,6-hexanediamine
Uniqueness
This compound is unique due to its specific combination of a benzene ring, carbothioate group, and 6-aminohexyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
88313-89-7 |
|---|---|
分子式 |
C13H19NOS |
分子量 |
237.36 g/mol |
IUPAC名 |
S-(6-aminohexyl) benzenecarbothioate |
InChI |
InChI=1S/C13H19NOS/c14-10-6-1-2-7-11-16-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2 |
InChIキー |
CDWFMCKZOREJFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
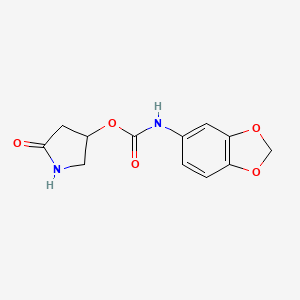
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
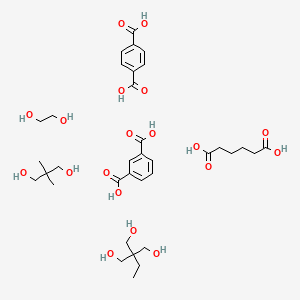
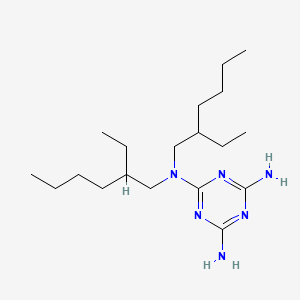
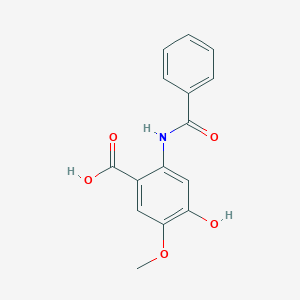
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
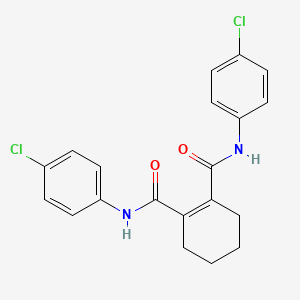
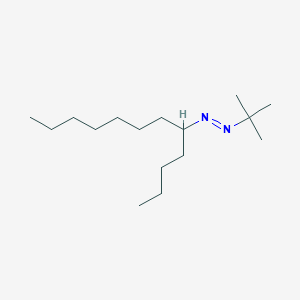
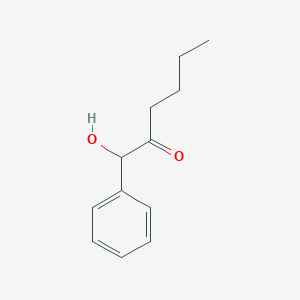
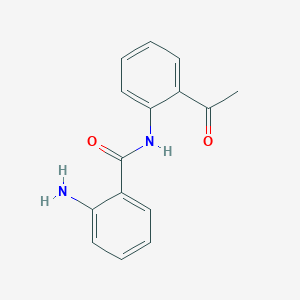

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
